molecular formula C19H22N2O B238352 3,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide

3,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No.: B238352
M. Wt: 294.4 g/mol
InChI Key: WLCMBFMGBFTMKG-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaH, K2CO3, Et3N

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide

    Reduction: Amines

    Substitution: Substituted pyrrolidine or phenyl derivatives

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-yl)phenyl)-4-methylbenzamide
  • N-(4-(pyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide
  • N-(4-(pyrrolidin-1-yl)phenyl)-2,4-dimethylbenzamide

Uniqueness

3,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide is unique due to the specific positioning of the dimethyl groups on the benzamide ring, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in different pharmacological profiles compared to similar compounds .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3,4-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)

InChI Key

WLCMBFMGBFTMKG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C

Origin of Product

United States

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